Cas no 903309-41-1 ((2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one)

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
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- インチ: 1S/C18H18O3/c1-13-5-4-6-14(11-13)7-10-17(19)16-9-8-15(20-2)12-18(16)21-3/h4-12H,1-3H3
- InChIKey: PEWJYAVCWGKKPN-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C(C=CC1=CC=CC(C)=C1)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 364
- トポロジー分子極性表面積: 35.5
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25272-50g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 50g |
$2855.00 | 2024-05-20 | |
A2B Chem LLC | AJ25272-1g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 1g |
$628.00 | 2024-05-20 | |
A2B Chem LLC | AJ25272-100g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 100g |
$4037.00 | 2024-05-20 | |
abcr | AB421581-5g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |
903309-41-1 | 5g |
€658.70 | 2024-08-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194050-2g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 98% | 2g |
¥4498.00 | 2024-04-26 | |
A2B Chem LLC | AJ25272-2g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 2g |
$830.00 | 2024-05-20 | |
A2B Chem LLC | AJ25272-10g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 10g |
$1337.00 | 2024-05-20 | |
A2B Chem LLC | AJ25272-25g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 25g |
$1944.00 | 2024-05-20 | |
A2B Chem LLC | AJ25272-5g |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
903309-41-1 | 95+% | 5g |
$1134.00 | 2024-05-20 | |
abcr | AB421581-10g |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one; . |
903309-41-1 | 10g |
€786.50 | 2024-08-03 |
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-oneに関する追加情報
Introduction to (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS No. 903309-41-1)
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a complex organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 903309-41-1, has garnered attention due to its unique structural properties and potential biological activities. The molecule consists of an α,β-unsaturated ketone moiety linked to two aromatic rings, specifically a 2,4-dimethoxyphenyl group and a 3-methylphenyl group. Such a structure suggests a high degree of versatility in its reactivity and interaction with biological targets.
The chemical structure of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing methyl group on the aromatic rings can influence the compound's electronic properties, making it useful in various chemical transformations. These include condensation reactions, Michael additions, and other π-system interactions that are pivotal in drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of a phenyl ring with methoxy substituents and another phenyl ring with a methyl substituent has been observed in several bioactive natural products and synthetic drugs. This particular arrangement can modulate the compound's solubility, metabolic stability, and binding affinity to biological targets.
One of the most compelling aspects of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is its potential as a scaffold for developing new therapeutic agents. The α,β-unsaturated ketone functionality is known to be a key pharmacophore in many bioactive molecules. It can participate in hydrogen bonding interactions and undergo electronic transitions that are critical for binding to proteins and enzymes. Furthermore, the aromatic rings can provide additional points of interaction through π-stacking or hydrophobic effects.
Recent studies have highlighted the importance of such structural features in drug design. For instance, compounds with analogous structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The methoxy groups on the first aromatic ring can enhance solubility while also participating in hydrogen bonding, whereas the methyl group on the second ring can influence electronic distribution and steric interactions. These features make (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one a promising candidate for further exploration.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of appropriate acyclic precursors followed by functional group transformations to introduce the aromatic rings and unsaturated ketone moiety. Advances in catalytic methods have also enabled more efficient syntheses, reducing the need for harsh conditions or extensive purification steps.
In addition to its pharmaceutical relevance, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has potential applications in materials science. The conjugated system present in this molecule can exhibit interesting photophysical properties, making it suitable for use in organic electronics or as a chromophore in sensor systems. The ability to tune these properties through structural modifications offers exciting possibilities for innovation.
The chemical community has been particularly interested in developing new methods for functionalizing α,β-unsaturated ketones due to their utility as intermediates. Techniques such as transition metal-catalyzed cross-coupling reactions have opened up new avenues for constructing complex molecular architectures efficiently. These methods have been instrumental in synthesizing derivatives of (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one that exhibit enhanced biological activity or improved synthetic accessibility.
The pharmacokinetic profile of any drug candidate is critical to its success in clinical settings. Properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully evaluated before moving into human trials. Computational modeling tools have become indispensable in predicting these properties early in the drug discovery process. By leveraging these tools alongside experimental data, researchers can prioritize compounds like (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one based on their potential for successful development.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or inspired by their structures due to their inherent biological activity and structural complexity. The scaffold presented by (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one aligns well with this trend, offering a rich framework for designing novel therapeutics.
In conclusion, (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (CAS No. 903309-41-1) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for further research into bioactive molecules. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this one will undoubtedly play an increasingly important role in future drug development efforts.
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